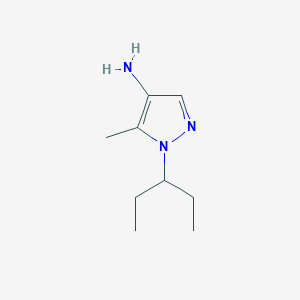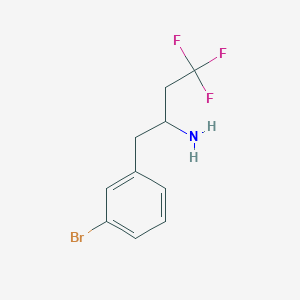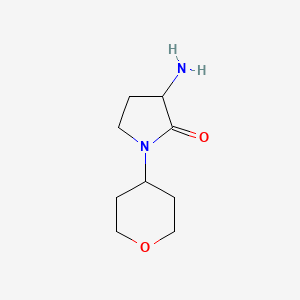![molecular formula C11H13BrO B1526870 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol CAS No. 740842-36-8](/img/structure/B1526870.png)
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
Übersicht
Beschreibung
“3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol” is a chemical compound with the CAS Number: 740842-36-8 . It has a molecular weight of 241.13 . The IUPAC name for this compound is 3-bromo-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-ol . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol” is 1S/C11H13BrO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7,11,13H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol” include a molecular weight of 241.13 , storage at room temperature , and a physical form as a powder .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Bromo-substituted Compounds
Researchers have synthesized and characterized various bromo-substituted compounds with potential applications in organic synthesis and materials science. For instance, the synthesis of (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene involved bromination with N-Bromosuccinimide (NBS) of Aryl-Himachalene. The compound was characterized using spectroscopic methods and X-ray diffraction, revealing halogen bonds and hydrogen bonds in its structure (Edder et al., 2019). Additionally, the synthesis of polycyclic compounds based on 1,6-methano[10]annulene demonstrated the versatility of bromo-substituted precursors in constructing complex organic frameworks (Sheng-li, 2010).
Theoretical Studies on Brominated Compounds
Theoretical investigations have also been conducted to understand the electronic and structural properties of bromo-substituted molecules. For example, the study on bromination of 6,7,8,9-tetrahydro-5H-5,9-ethenobenzo[a][7]annulene revealed insights into the regio- and stereospecific formation of dibromides, attributed to the pyramidalization of the double bond and steric repulsion (Balci et al., 2007).
Applications in Material Science
Bromo-substituted compounds have been explored for their potential applications in material science. Novel bromo-substituted derivatives of dibenzo-tetraaza and dibenzo-dioxadiaza[14]annulenes were synthesized and studied for their ultraviolet/visible spectral behavior, demonstrating their utility in the development of new materials with specific optical properties (Mehranpour et al., 2013).
Contributions to Organic Synthesis
The research on bromo-substituted compounds has significantly contributed to organic synthesis methodologies. The synthesis of bridged benzodiazepines from reactions of amines and hydrazine derivatives with brominated intermediates illustrates the application of these compounds in synthesizing complex heterocyclic structures (Mellor & Pathirana, 1984).
Safety and Hazards
The safety information for “3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The compound also has several precautionary statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Eigenschaften
IUPAC Name |
3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7,11,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPCKGWBPBBBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=C(C=C2)Br)C(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

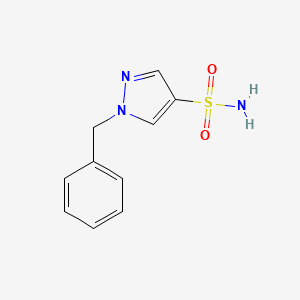
![1-Azido-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1526790.png)
![(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1526791.png)
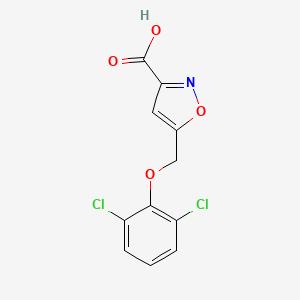
![2-[3-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B1526793.png)
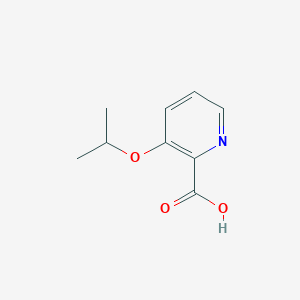
![[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B1526796.png)
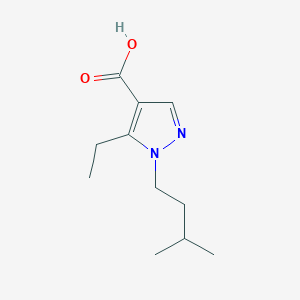
![[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol](/img/structure/B1526799.png)
![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B1526801.png)
